molecular formula C30H29N3O4S B11516929 N-benzyl-N-[2-({(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide

N-benzyl-N-[2-({(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B11516929
M. Wt: 527.6 g/mol
InChI Key: PEFXPUWBNZMHQO-UQRQXUALSA-N
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Description

N-BENZYL-N-(2-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of benzyl, methoxyphenyl, hydrazinecarbonyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(2-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 2-aminobenzylamine under appropriate conditions to form the desired product.

    Sulfonation: The final step involves the sulfonation of the product using sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(2-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-BENZYL-N-(2-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(2-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may also contribute to its biological activity by interacting with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar in structure but lacks the sulfonamide and hydrazone groups.

    N-Benzyl-2-methyl-4-nitroaniline: Contains a benzyl group and an aromatic amine but differs in the presence of nitro and methyl groups.

Uniqueness

N-BENZYL-N-(2-{N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydrazone and sulfonamide groups sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C30H29N3O4S

Molecular Weight

527.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C30H29N3O4S/c1-22-13-19-27(20-14-22)38(35,36)33(21-24-9-5-4-6-10-24)29-12-8-7-11-28(29)30(34)32-31-23(2)25-15-17-26(37-3)18-16-25/h4-20H,21H2,1-3H3,(H,32,34)/b31-23+

InChI Key

PEFXPUWBNZMHQO-UQRQXUALSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)OC

Origin of Product

United States

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